molecular formula C24H16N2O8 B3990726 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B3990726
M. Wt: 460.4 g/mol
InChI Key: WWVVEOHUGHXFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a combination of methoxyphenyl and nitrophenyl groups attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with phthalic anhydride to form the isoindole core, followed by nitration to introduce the nitrophenyl group. The final step involves esterification to attach the oxoethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in redox reactions, while the methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-HYDROXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
  • 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-AMINOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
  • 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Uniqueness

What sets 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O8/c1-33-18-4-2-3-14(11-18)21(27)13-34-24(30)15-5-10-19-20(12-15)23(29)25(22(19)28)16-6-8-17(9-7-16)26(31)32/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVVEOHUGHXFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 2
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2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 6
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

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